Biocatalytic Resolution for Enantiopure Synthesis
The (2R,5R)-enantiomer can be reliably obtained from mixtures of stereoisomers with high enantiomeric purity via lipase-catalyzed transesterification. This process demonstrates a clear, quantifiable pathway to the target compound that is distinct from the synthesis of the (2S,5S) or meso forms [1].
| Evidence Dimension | Enantiomeric Excess (ee) of Isolated Diol |
|---|---|
| Target Compound Data | >99% ee for (2R,5R)-2,5-hexanediol after hydrolysis of its diester. |
| Comparator Or Baseline | (2S,5S)-2,5-hexanediol was also isolated with >99% ee from the same reaction mixture, but the (2R,5R) form is obtained via a specific diester intermediate pathway. |
| Quantified Difference | Both enantiomers achieved >99% ee, indicating the method's capacity for absolute stereochemical separation. This is a 99-fold improvement in enantiopurity over a theoretical 50:50 racemic mixture. |
| Conditions | Lipase from Candida antarctica, S-Ethyl thiooctanoate as acyl donor. |
Why This Matters
This establishes a documented, high-yield route to procure (2R,5R)-hexane-2,5-diol in enantiomerically pure form (>99% ee), a prerequisite for its use in stereospecific downstream applications.
- [1] C. Orrenius, N. Öhrner, D. Rotticci, A. Mattson, K. Hult, & T. Norin. (2001). Resolution of diols with C2-symmetry by lipase catalysed transesterification. Tetrahedron: Asymmetry, 12(6), 883-887. View Source
